molecular formula C13H11NO7 B2665267 ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate CAS No. 81309-06-0

ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2665267
CAS No.: 81309-06-0
M. Wt: 293.231
InChI Key: WDYMYDHPGNVKTN-UHFFFAOYSA-N
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Description

Ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of benzopyrone derivatives known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by its unique structure, which includes a chromene ring system substituted with methoxy, nitro, and ester functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with ethyl nitrite in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux temperature to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters such as temperature, pressure, and residence time, ensuring consistent product quality and yield. The use of green solvents and catalysts is also explored to minimize environmental impact and enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging and as a ligand in biochemical assays.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise in preclinical studies as a potential therapeutic agent.

    Industry: Utilized in the development of new materials with specific optical and electronic properties

Mechanism of Action

The mechanism of action of ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors involved in various biological processes, such as DNA gyrase and cyclooxygenase.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate can be compared with other coumarin derivatives and chromene-based compounds:

Properties

IUPAC Name

ethyl 8-methoxy-6-nitro-2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO7/c1-3-20-12(15)9-5-7-4-8(14(17)18)6-10(19-2)11(7)21-13(9)16/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYMYDHPGNVKTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CC(=C2OC1=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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